![molecular formula C22H18N4OS B11708926 2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-oxo-2-(benzylsulfanyl)-3-[(E)-(2-phénylhydrazinylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine est un composé organique complexe appartenant à la classe des pyrido[1,2-a]pyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzylsulfanyl et un fragment phénylhydrazinylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-oxo-2-(benzylsulfanyl)-3-[(E)-(2-phénylhydrazinylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine implique généralement plusieurs étapes. Une méthode courante comprend la réaction de la 2-aminopyridine avec le chlorure de benzyle pour former la 2-benzylaminopyridine. Cet intermédiaire est ensuite réagi avec la thiourée pour introduire le groupe sulfanyl, formant la 2-(benzylsulfanyl)pyridine. L'étape finale implique la condensation de cet intermédiaire avec la 2-phénylhydrazine et le formaldéhyde en milieu acide pour obtenir le composé cible .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. les principes généraux de mise à l'échelle de la synthèse en laboratoire à la production industrielle seraient applicables, y compris l'optimisation des conditions de réaction, les procédés de purification et la garantie de la sécurité et de la conformité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
La 4-oxo-2-(benzylsulfanyl)-3-[(E)-(2-phénylhydrazinylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le fragment hydrazinylidène peut être réduit pour former des dérivés d'hydrazine.
Substitution : Le groupe benzyle peut être substitué par d'autres groupes alkyles ou aryles.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur charbon (Pd/C) et des conditions telles que des températures et des pressions élevées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés d'hydrazine.
Substitution : Divers dérivés alkyles ou aryles selon le substituant introduit.
Applications de recherche scientifique
La 4-oxo-2-(benzylsulfanyl)-3-[(E)-(2-phénylhydrazinylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou ligand pour des études de récepteurs.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 4-oxo-2-(benzylsulfanyl)-3-[(E)-(2-phénylhydrazinylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine n'est pas complètement compris. on pense qu'il interagit avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais de ses groupes hydrazinylidène et sulfanyl. Ces interactions peuvent moduler l'activité des protéines cibles, conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider les voies précises et les cibles moléculaires impliquées.
Applications De Recherche Scientifique
2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(BENZYLSULFANYL)-3-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-benzylsulfanyl-5-prop-2-ényl-3H-pyrimidin-4-one
- 6-amino-2-(benzylsulfanyl)-5-[2-(éthoxycarbonyl)prop-2-ényl]pyrimidin-4-yloxy}méthyl)acrylate
Unicité
La 4-oxo-2-(benzylsulfanyl)-3-[(E)-(2-phénylhydrazinylidène)méthyl]-4H-pyrido[1,2-a]pyrimidine se distingue par sa combinaison unique d'un noyau pyrido[1,2-a]pyrimidine avec à la fois des groupes benzylsulfanyl et phénylhydrazinylidène. Cette unicité structurale contribue à sa réactivité chimique distincte et à ses activités biologiques potentielles, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C22H18N4OS |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-[(E)-(phenylhydrazinylidene)methyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N4OS/c27-22-19(15-23-25-18-11-5-2-6-12-18)21(24-20-13-7-8-14-26(20)22)28-16-17-9-3-1-4-10-17/h1-15,25H,16H2/b23-15+ |
Clé InChI |
CLFWATZCANPBRZ-HZHRSRAPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)

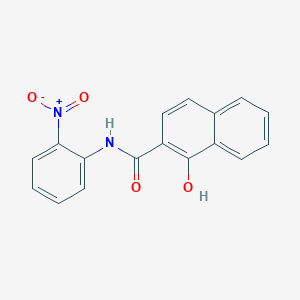
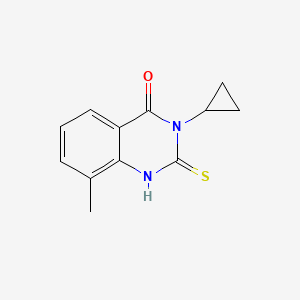
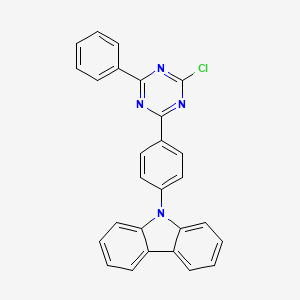
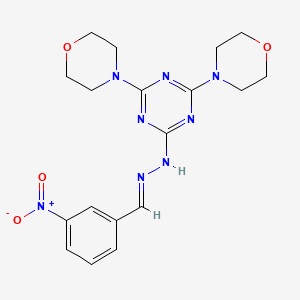
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
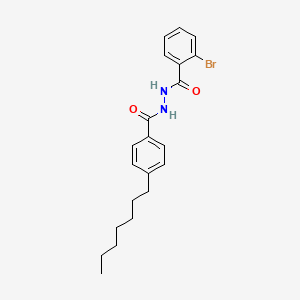
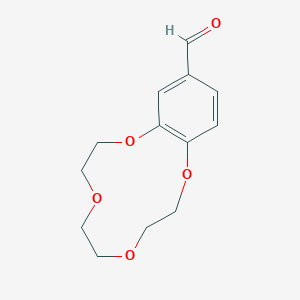
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
